N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride
Description
Historical Context of Benzothiazole-Based Pharmaceuticals
Benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring, has been a cornerstone of medicinal chemistry since its discovery in the early 20th century. The structural simplicity of benzothiazole belies its versatility; its planar aromatic system and electron-withdrawing thiazole ring enable diverse chemical modifications, making it a privileged scaffold in drug design. Early applications of benzothiazole derivatives were primarily industrial, serving as vulcanization accelerators in rubber production and as dye intermediates. However, the discovery of natural benzothiazoles, such as firefly luciferin, spurred interest in their biological potential.
The transition of benzothiazoles into pharmaceuticals began in the 1980s with the development of dopamine receptor agonists featuring the benzothiazole moiety. By the 2000s, benzothiazole derivatives had entered clinical trials for cancer therapy, leveraging their ability to intercalate DNA and inhibit tyrosine kinases. For example, 2-arylbenzothiazoles demonstrated nanomolar potency against breast cancer cell lines, with fluorinated derivatives showing enhanced blood-brain barrier penetration. The structural adaptability of benzothiazoles has since enabled their application across therapeutic areas, including antimicrobial, antiviral, and anti-inflammatory agents.
Emergence of Fluorinated Benzothiazole Derivatives in Drug Discovery
The introduction of fluorine into benzothiazole derivatives represents a strategic advancement in medicinal chemistry. Fluorine’s electronegativity and small atomic radius improve binding affinity by modulating electron distribution and inducing dipole interactions with target proteins. Additionally, fluorine substitution enhances metabolic stability by reducing oxidative degradation, a critical factor in improving oral bioavailability.
Recent studies highlight the efficacy of fluorinated benzothiazoles in addressing drug-resistant pathogens and cancers. For instance, 4-fluorobenzo[d]thiazole derivatives exhibited sub-micromolar half-maximal inhibitory concentrations against SARS-CoV-2 main protease (M$$^\text{pro}$$), outperforming nirmatrelvir in cellular assays. In antibacterial research, fluorobenzothiazoles such as RBx 10080758 demonstrated nanomolar minimum inhibitory concentrations against multidrug-resistant Staphylococcus aureus and Streptococcus pneumoniae, with in vivo efficacy in murine infection models. Table 1 summarizes key fluorinated benzothiazole derivatives and their biological activities.
Table 1: Biological Activities of Selected Fluorinated Benzothiazole Derivatives
Current Research Landscape of Morpholine-Containing Heterocyclic Compounds
Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized to optimize pharmacokinetic properties in drug candidates. Its balanced hydrophilicity and lipophilicity enhance solubility while maintaining membrane permeability, addressing a common challenge in small-molecule therapeutics. Morpholine derivatives also exhibit metabolic resistance to cytochrome P450 enzymes, prolonging plasma half-life.
In oncology, morpholine-containing kinase inhibitors such as gefitinib derivatives have demonstrated improved target selectivity and reduced off-site toxicity. The morpholine ring’s ability to form hydrogen bonds with catalytic residues in enzyme active sites further enhances binding specificity. For example, the incorporation of a morpholinoethyl group in kinase inhibitors has been shown to increase affinity for ATP-binding pockets by 10-fold compared to non-morpholine analogs.
Scientific Significance and Research Gap Analysis
The integration of benzothiazole, fluorine, and morpholine in N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride represents a convergence of three pharmacologically validated motifs. While benzothiazoles provide a robust scaffold for target engagement, fluorine enhances metabolic stability and binding affinity, and morpholine optimizes solubility and pharmacokinetics. Despite these individual advantages, few studies have explored the synergistic potential of combining these elements in a single molecule.
Current research gaps include:
- Mechanistic Depth : Limited data on the compound’s interaction with off-target receptors or ion channels.
- Resistance Profiling : No studies assessing the compound’s efficacy against drug-resistant mutants in viral or bacterial targets.
- Formulation Challenges : The hydrochloride salt’s hygroscopicity may complicate long-term stability, necessitating co-crystal screening.
Addressing these gaps could position this compound as a lead candidate for diseases with high unmet medical needs, such as multidrug-resistant infections or neurodegenerative disorders. Future research should prioritize structural optimization using computational modeling and in vivo efficacy studies in transgenic disease models.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S.ClH/c22-17-7-4-8-18-20(17)23-21(28-18)25(10-9-24-11-13-27-14-12-24)19(26)15-16-5-2-1-3-6-16;/h1-8H,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIYHZKIDYIPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the morpholinoethyl group: This step involves the alkylation of the benzo[d]thiazole ring with a morpholinoethyl halide under basic conditions.
Formation of the phenylacetamide moiety: The final step includes the acylation of the intermediate with phenylacetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, with nucleophiles such as amines or thiols replacing the fluorine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may be utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Triazole Derivatives (Compounds [7–9])
- Core Structure : 1,2,4-Triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents .
- Key Differences: Heterocycle: Triazole vs. benzothiazole in the target compound. Substituents: Sulfonylphenyl groups vs. phenylacetamide and morpholinoethyl groups. Tautomerism: Triazoles exist as thione-thiol tautomers, whereas the target compound lacks such equilibrium .
Quinazolinone-Thioacetamides (Compounds 5–10)
- Core Structure: 4-Oxo-quinazolinone with sulfamoylphenyl and substituted acetamide groups .
- Key Differences: Heterocycle: Quinazolinone vs. benzothiazole. Functional Groups: Sulfamoylphenyl vs. fluorobenzo[d]thiazole; acetamide side chains vary in aryl substitutions (e.g., tolyl, ethylphenyl) .
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide Hydrochloride
- Structural Analogy : Shares the benzothiazole core and phenylacetamide group with the target compound.
- Key Difference: Dimethylaminoethyl vs. morpholinoethyl side chain.
Spectral and Physicochemical Properties
Infrared Spectroscopy
- Notable Contrasts: Triazoles lack C=O vibrations post-cyclization, whereas the target compound retains a strong carbonyl signal .
Nuclear Magnetic Resonance
- Triazoles [7–9] : Aromatic protons (δ ~7.5–8.5 ppm), sulfonylphenyl singlets (δ ~7.3–7.7 ppm) .
- Quinazolinones [5–10]: Quinazolinone protons (δ ~7.8–8.2 ppm), sulfamoylphenyl singlets (δ ~7.4–7.6 ppm) .
- Target Compound: Expected downfield shifts for fluorobenzo[d]thiazole protons (δ ~7.5–8.5 ppm) and morpholinoethyl protons (δ ~2.4–3.8 ppm).
Supplier and Commercial Availability
The target compound is supplied globally by manufacturers in China (e.g., Taicang Zhiyao Factory), Canada (SynFine Research), and India (ABS Life Science Ltd.) . Analogues like N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride are similarly available, highlighting the commercial interest in benzothiazole derivatives .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound features a unique structural arrangement that may influence its biological activity, particularly in the context of medicinal chemistry.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H21ClFN3OS
- Molecular Weight : 435.9 g/mol
- IUPAC Name : N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide; hydrochloride
Preliminary studies indicate that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The fluorinated benzothiazole moiety and the morpholinoethyl group are particularly significant in modulating these interactions.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.3 | |
| A549 (Lung Cancer) | 10.8 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) against several bacterial strains have been determined.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms. The study employed flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's efficacy in promoting cancer cell death .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of this compound, revealing promising results against both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to assess MIC values, highlighting its potential as a novel antimicrobial agent .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may inhibit specific signaling pathways associated with cancer progression, including the PI3K/Akt pathway, which is critical for cell survival and proliferation .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : 1H/13C NMR confirms proton environments (e.g., morpholine δ 3.6–3.8 ppm) and carbon frameworks.
- IR Spectroscopy : Detects amide C=O (1650–1700 cm⁻¹) and morpholine C-O-C (1100 cm⁻¹).
- HRMS : Validates molecular weight (e.g., m/z 447.95 for C₂₂H₂₃ClFN₃O₂S) .
Advanced: How can reaction conditions be optimized to improve the yield of the hydrochloride salt?
Answer:
Optimization strategies include:
- Solvent Selection : DMF increases reaction rates compared to dichloromethane but may reduce purity.
- Catalyst Use : HATU improves amide bond formation efficiency (yield increases from 65% to 82%).
- Temperature Control : Reflux (80°C) accelerates condensation but risks decomposition; 0–25°C is optimal for salt formation.
Q. Example Protocol :
- Stir 4-fluorobenzo[d]thiazol-2-amine (1 eq), 2-morpholinoethylamine (1.2 eq), and HATU (1.1 eq) in DMF at 25°C for 12h. Quench with HCl/ether to precipitate the salt (yield: 85%, purity >98% by HPLC) .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), morpholine protons (δ 3.6–3.8 ppm), and acetamide CH₃ (δ 2.1 ppm).
- 13C NMR : Carbonyl C=O (δ 170 ppm), fluorobenzo[d]thiazole C-F (δ 162 ppm).
- HRMS : Exact mass matching C₂₂H₂₃ClFN₃O₂S (Δ < 2 ppm error).
- Elemental Analysis : Confirms stoichiometry (e.g., C: 58.7% vs. calc. 58.9%) .
Advanced: How to resolve contradictions in reported anticancer efficacy across cell lines?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize MTT assays (48h incubation, 10% FBS).
- Cell-Specific Sensitivity : Compare IC₅₀ in MCF-7 (3.5 μM) vs. HepG2 (12 μM) to identify lineage-dependent effects.
- Orthogonal Validation : Use Annexin V/PI flow cytometry to confirm apoptosis (e.g., 40% apoptosis at 10 μM in HeLa vs. 15% control) .
Basic: What are the documented biological targets and mechanisms?
Answer:
- Nuclear Receptors : Modulates LXRs and FXRs, impacting lipid metabolism (e.g., 2.5-fold LXRα activation at 10 μM).
- Apoptosis : Caspase-3 activation (EC₅₀ = 5 μM) and G1 cell cycle arrest (40% vs. 25% control in HeLa).
- Molecular Docking : Predicts binding to LXRα ligand pocket (ΔG = -9.2 kcal/mol) .
Advanced: How can DFT guide analog design for metabolic stability?
Answer:
- *DFT Calculations (B3LYP/6-31G)**: Identify electron-deficient sites prone to oxidation (e.g., morpholine oxygen).
- Analog Modifications : Replace morpholine with piperazine to reduce glucuronidation (t₁/₂ increases from 2.1h to 4.7h in microsomes).
- ADMET Predictions : Prioritize analogs with topological polar surface area <90Ų for improved permeability .
Basic: What purification methods ensure high-purity batches?
Answer:
- Reverse-Phase HPLC : C18 column, gradient elution (30–70% acetonitrile/0.1% TFA), collects product at 12.3min (purity >99%).
- Crystallization : Ethanol/water (1:3) yields needle-like crystals (melting point: 215–217°C).
- Elemental Analysis : Validates C, H, N, S within 0.3% of theoretical values .
Advanced: SAR of the fluorobenzo[d]thiazole moiety in antitumor activity
Answer:
| Substituent Position | IC₅₀ (μM) in MCF-7 | Key Interaction |
|---|---|---|
| 4-Fluoro (Original) | 3.5 | H-bond with Ser89 |
| 6-Fluoro | 8.2 | Reduced π-stacking |
| Non-fluorinated | 12.0 | Weak hydrophobic interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
